molecular formula C15H17ClN6O3 B10821805 Vegfr-2

Vegfr-2

Numéro de catalogue: B10821805
Poids moléculaire: 364.79 g/mol
Clé InChI: BJHCYTJNPVGSBZ-YXSASFKJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vascular endothelial growth factor receptor 2 (Vegfr-2) is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This receptor is primarily activated by vascular endothelial growth factor A, leading to a cascade of signaling events that promote endothelial cell proliferation, migration, and survival . This compound is a key target in cancer therapy due to its role in tumor angiogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Vegfr-2 involves complex biotechnological methods rather than traditional chemical synthesis. One approach includes the expression of this compound in mammalian cell lines, followed by purification using affinity chromatography techniques . The receptor can also be immobilized onto various carriers for use in drug screening and other applications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cell culture systems. These systems use bioreactors to cultivate mammalian cells that have been genetically engineered to express this compound. The receptor is then harvested and purified using a series of chromatographic steps to ensure high purity and activity .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Cancer Therapy

Targeting VEGFR2 in Oncology

VEGFR2 has emerged as a significant target for cancer therapies due to its role in tumor angiogenesis. Inhibitors of VEGFR2 have been developed to disrupt the signaling pathways that promote tumor growth and metastasis.

  • Case Study: Malignant Tumors
    A study examined the expression of VEGFR2 in various tumors, revealing that it is consistently expressed in angiosarcomas and malignant mesotheliomas. The study found that 92% of malignant mesothelioma cases exhibited strong VEGFR2 positivity, suggesting its potential as a diagnostic marker and therapeutic target for anti-angiogenic therapies .
Tumor TypeVEGFR2 Expression (%)Notes
Angiosarcoma96%Strong positivity across various subtypes
Malignant Mesothelioma92%Unique expression pattern
Epithelioid Hemangioendothelioma55%Focal positivity observed
  • Novel Inhibitors
    Recent advancements have led to the development of novel VEGFR2 inhibitors with enhanced potency. For instance, compounds such as 25m have shown IC50 values lower than established drugs like sunitinib, indicating their potential effectiveness against breast cancer cell lines .

Cardiovascular Applications

VEGFR2 is also critical in cardiovascular health, particularly concerning ischemic conditions where angiogenesis can aid recovery.

  • Case Study: Ischemic Stroke
    Research on a herbal extract (NXQ) demonstrated significant vascular protective effects against oxidative stress-induced damage in endothelial cells. The study indicated that NXQ induced angiogenesis in transgenic zebrafish models, suggesting its potential therapeutic role in ischemic stroke recovery .
TreatmentEffectivenessMechanism of Action
NXQPromotes angiogenesisVascular protective effects
QuercetinModerateAntioxidant properties
KaempferolModerateSynergistic with quercetin

Neurological Disorders

Recent studies have highlighted the involvement of VEGFR2 signaling in neurological contexts.

  • Case Study: Synaptic Function
    Research indicated that VEGFR2 is present at the postsynaptic density in hippocampal neurons, influencing synaptic transmission. This suggests that VEGFR2 may play a role beyond angiogenesis, potentially affecting neuroplasticity and cognitive functions .

Comparaison Avec Des Composés Similaires

Vegfr-2 is often compared with other receptor tyrosine kinases such as fibroblast growth factor receptor 1 and platelet-derived growth factor receptor. While all these receptors play roles in angiogenesis, this compound is unique in its specificity for vascular endothelial growth factor A and its predominant role in pathological angiogenesis . Similar compounds include rivoceranib, a highly selective this compound inhibitor, which has shown greater selectivity and fewer off-target effects compared to other this compound inhibitors .

Conclusion

This compound is a critical receptor in the regulation of angiogenesis, with significant implications in cancer therapy, ophthalmology, and cardiovascular research. Its unique mechanism of action and specificity for vascular endothelial growth factor A make it a valuable target for therapeutic intervention. The ongoing research and development of this compound inhibitors continue to provide new insights and potential treatments for various diseases.

Activité Biologique

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor in the regulation of angiogenesis, which is the formation of new blood vessels from pre-existing ones. It plays a crucial role in various physiological and pathological processes, including embryonic development, wound healing, and tumor growth. This article provides an in-depth analysis of this compound's biological activity, supported by data tables and case studies.

Structure and Function of this compound

This compound is a receptor tyrosine kinase that primarily binds to vascular endothelial growth factors (VEGF-A, -C, and -D). Upon ligand binding, it undergoes dimerization and autophosphorylation, activating downstream signaling pathways that regulate endothelial cell functions such as survival, proliferation, migration, and tube formation.

Structural Domains of this compound

DomainStructure CharacteristicsFunctions
Extracellular Domain (ECD) 20-764 aa; contains 7 Ig-like subdomainsCentral role in VEGF binding and pro-angiogenic signaling
Transmembrane Domain (TMD) 765-789 aa; single α-helical structureRegulates kinase activity and receptor dimerization
Tyrosine Kinase Domain (TKD) Contains ATP binding sites and multiple phosphorylation sitesMediates cellular signaling through phosphorylation events

The ECD is crucial for ligand binding, while the TKD is responsible for initiating intracellular signaling cascades that lead to various cellular responses .

Ligand Binding and Signal Transduction

This compound activation begins with the binding of VEGF ligands to its ECD. This interaction induces conformational changes that promote receptor dimerization. Following dimerization, specific tyrosine residues within the intracellular TKD are phosphorylated. Key phosphorylation sites include Tyr1175 and Tyr1214, which are essential for recruiting downstream signaling molecules such as phospholipase C-gamma (PLCγ) and phosphoinositide 3-kinase (PI3K) .

Downstream Signaling Pathways

This compound mediates several critical signaling pathways:

  • PI3K/Akt Pathway : Promotes cell survival and proliferation.
  • MAPK/ERK Pathway : Involved in cell migration and differentiation.
  • PLCγ Pathway : Regulates calcium mobilization and further downstream signaling events.

These pathways collectively contribute to angiogenesis and vascular permeability .

Study on Gastric Cancer Prognosis

A study involving 256 gastric cancer patients found that high expression levels of this compound were associated with poor prognosis. The study utilized immunohistochemical methods to assess this compound expression in tumor tissues. Furthermore, a specific genetic polymorphism (rs1870377 A>T) was linked to an increased risk of poor outcomes in these patients .

Role in Tumor Immunity

Research has demonstrated that this compound on myeloid cells can induce an immunosuppressive phenotype within the tumor microenvironment. Inhibition of VEGF signaling enhanced T cell activation and improved responses to immune checkpoint blockade therapies . This highlights the dual role of this compound in both promoting angiogenesis and modulating immune responses in cancer.

Propriétés

Formule moléculaire

C15H17ClN6O3

Poids moléculaire

364.79 g/mol

Nom IUPAC

1-[4-[6-amino-5-[(Z)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7-

Clé InChI

BJHCYTJNPVGSBZ-YXSASFKJSA-N

SMILES isomérique

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl

SMILES canonique

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.